REACTION_CXSMILES
|
[ClH:1].C(OC(=O)[NH:8][C:9]1[N:10]=[C:11]2[N:15]([CH:16]=1)[CH:14]=[C:13]([Br:17])[S:12]2)(C)(C)C>O1CCOCC1>[ClH:1].[Br:17][C:13]1[S:12][C:11]2=[N:10][C:9]([NH2:8])=[CH:16][N:15]2[CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.13 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1N=C2SC(=CN2C1)Br)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the solid was dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |